molecular formula C21H14N4O6 B5152501 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide

Cat. No. B5152501
M. Wt: 418.4 g/mol
InChI Key: AHBIVNJULIMFPN-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide, also known as BMD-1, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. BMD-1 is a small molecule that has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is not fully understood, but studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Further studies are needed to fully elucidate the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has been shown to have various biochemical and physiological effects in scientific studies. In cancer cells, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has been shown to induce apoptosis and inhibit proliferation. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases. N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has also been shown to have neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is its potential applications in various scientific fields, including cancer research and inflammatory diseases. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one of the limitations of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is its complex synthesis process, which can make it difficult to obtain pure and effective samples for scientific studies.

Future Directions

There are several future directions for the study of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide. One potential direction is to further investigate the mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide in cancer cells and inflammatory diseases. Additionally, studies could be conducted to determine the efficacy of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide in animal models of various diseases. Further research is also needed to optimize the synthesis process of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide to ensure the purity and efficacy of the compound. Overall, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has shown great potential in scientific research and could potentially lead to the development of new therapeutic agents for various diseases.

Synthesis Methods

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide can be synthesized using various methods, including the reaction of 2-aminobenzoic acid with 2-nitrobenzaldehyde followed by cyclization with ammonium acetate and subsequent nitration. Another method involves the reaction of 2-aminobenzoic acid with 2-nitrobenzaldehyde followed by condensation with 4-methyl-3,5-dinitrobenzoyl chloride. The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is a complex process that requires careful attention to detail to ensure the purity and efficacy of the compound.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is in cancer research. Studies have shown that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting proliferation. Additionally, N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory diseases.

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O6/c1-12-17(24(27)28)10-14(11-18(12)25(29)30)20(26)22-15-6-4-5-13(9-15)21-23-16-7-2-3-8-19(16)31-21/h2-11H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBIVNJULIMFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide

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